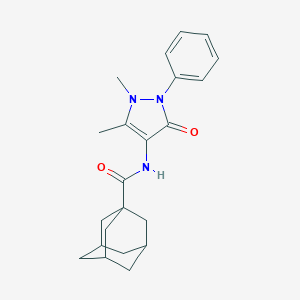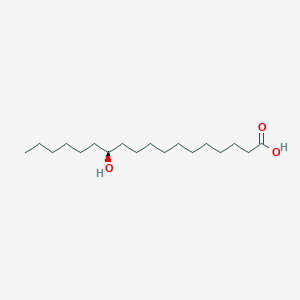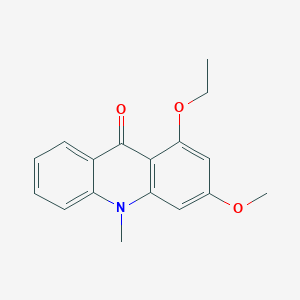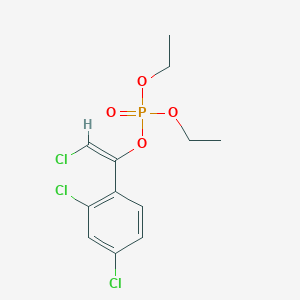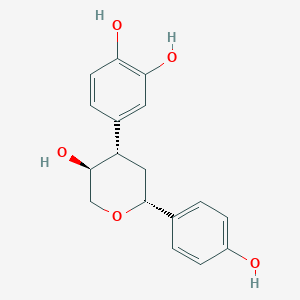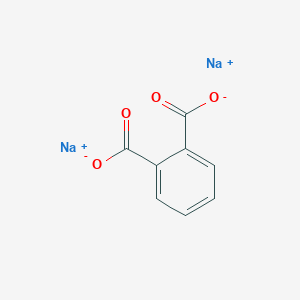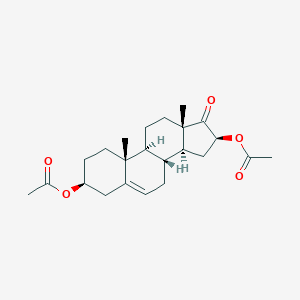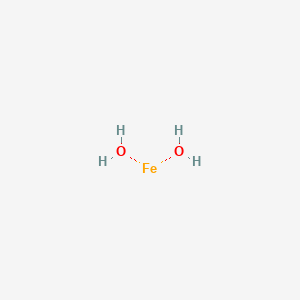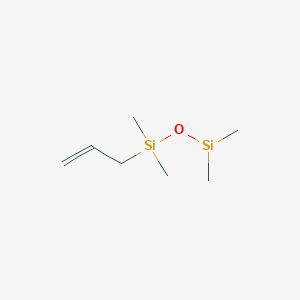
1-Allyl-1,1,3,3-tetramethyldisiloxane
Descripción general
Descripción
1-Allyl-1,1,3,3-tetramethyldisiloxane is a compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives can be achieved via subsequent hydrosilylation of alkenes and alkynes . This methodology has vast functional group tolerance and is extremely efficient towards the formation of novel disiloxane-based building blocks .Molecular Structure Analysis
The molecular formula of 1-Allyl-1,1,3,3-tetramethyldisiloxane is C7H18OSi2 . The average mass is 174.388 Da .Chemical Reactions Analysis
1,1,3,3-tetramethyldisiloxane and 1,2-bis (dimethylsilyl)benzene are found to be effective reducing agents for a platinum-catalyzed reduction of carboxamides to amines . The reaction tolerates other reducible functional groups such as NO2, CO2R, CN, C═C, Cl, and Br .Physical And Chemical Properties Analysis
1-Allyl-1,1,3,3-tetramethyldisiloxane is a liquid . It is stable towards air and moisture . The compound is not soluble in water .Aplicaciones Científicas De Investigación
Synthesis of Bifunctional Disiloxanes
1-Allyl-1,1,3,3-tetramethyldisiloxane: is utilized in the synthesis of unsymmetrical bifunctional disiloxanes. This process involves the hydrosilylation of alkenes and alkynes, which is a cornerstone in the creation of novel disiloxane-based building blocks. The method exhibits vast functional group tolerance and is highly efficient, making it a valuable technique in the development of organosilicon compounds with diverse chemical, physical, and biological properties .
Production of Polymer Fire Retardants
The compound serves as a precursor in the production of polymer fire retardants. Its stability and low molecular weight make it an ideal candidate for the formation of polymers that can resist high temperatures and prevent the spread of fire, enhancing safety in various applications .
Liquid Crystals and Solid Polymeric Electrolytes
Functional disiloxanes derived from 1-Allyl-1,1,3,3-tetramethyldisiloxane are widely applied in the creation of liquid crystals and solid polymeric electrolytes. These materials are essential in the manufacturing of displays and batteries, respectively, contributing to advancements in electronic devices .
Coupling Agents in Material Science
This compound is also used as a coupling agent in material science. Coupling agents are chemicals that enhance the bonding between different materials, such as polymers and fillers, leading to improved mechanical properties and durability of the composite materials .
Reductive Cleavage of Inert C–O Bonds
In chemical synthesis, 1-Allyl-1,1,3,3-tetramethyldisiloxane is applied in the reductive cleavage of inert C–O bonds. This application is significant in the modification of organic molecules, facilitating the development of new drugs and chemicals .
Reduction of Carboxamides to Amines
The compound is used in the reduction of tertiary carboxamides to tertiary amines. This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals, where amines serve as a fundamental functional group .
Mecanismo De Acción
Target of Action
1-Allyl-1,1,3,3-tetramethyldisiloxane is primarily used as a reactant in the synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives . It targets alkenes and alkynes in subsequent hydrosilylation reactions .
Mode of Action
The compound interacts with its targets (alkenes and alkynes) through hydrosilylation reactions . This process involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, resulting in the formation of silicon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by 1-Allyl-1,1,3,3-tetramethyldisiloxane is the hydrosilylation pathway . The compound acts as a reactant, contributing silicon atoms to the formation of new silicon-carbon bonds . This results in the creation of novel disiloxane-based building blocks .
Pharmacokinetics
It’s worth noting that the compound has a density of 08 g/cm3 and a boiling point of 1283±190 °C at 760 mmHg , which may influence its behavior in a reaction environment.
Result of Action
The primary result of 1-Allyl-1,1,3,3-tetramethyldisiloxane’s action is the formation of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives . These derivatives are novel disiloxane-based building blocks that can be used in various applications, including the synthesis of mono-functionalized siloxane derivatives and the reduction of aldehydes to synthesize alkyl halides .
Action Environment
The action of 1-Allyl-1,1,3,3-tetramethyldisiloxane is influenced by several environmental factors. For instance, the compound is stable towards air and moisture , which can be crucial for its efficacy in reactions. Additionally, the compound’s volatility and boiling point may affect its stability and reactivity in different temperature conditions .
Safety and Hazards
The compound should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C7H17OSi2/c1-6-7-10(4,5)8-9(2)3/h6H,1,7H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBMLHOISUHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595526 | |
| Record name | 1,1,3,3-Tetramethyl-3-(prop-2-en-1-yl)disiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-1,1,3,3-tetramethyldisiloxane | |
CAS RN |
18387-26-3 | |
| Record name | 1,1,3,3-Tetramethyl-3-(prop-2-en-1-yl)disiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



